![molecular formula C27H25N3O2 B12451644 3-phenyl-10-propanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 6239-43-6](/img/structure/B12451644.png)
3-phenyl-10-propanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-10-propanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a phenyl group, a propanoyl group, and a pyridinyl group attached to a hexahydro-dibenzo-diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-10-propanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multistep organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-dibenzo-diazepine core.
Introduction of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Attachment of the propanoyl group: The propanoyl group can be introduced via an acylation reaction using propanoyl chloride and a suitable base.
Incorporation of the pyridinyl group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-10-propanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenyl-10-propanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-phenyl-10-propanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]diazepines: Compounds with similar core structures but different substituents.
Phenyl-substituted diazepines: Compounds with phenyl groups attached to diazepine cores.
Pyridinyl-substituted diazepines: Compounds with pyridinyl groups attached to diazepine cores.
Uniqueness
3-phenyl-10-propanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-Phenyl-10-propanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine class. Its unique structure includes a phenyl group and a pyridinyl group attached to a hexahydro-dibenzo-diazepine core. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
The molecular formula of the compound is C27H25N3O2, with a molecular weight of 423.5 g/mol. The IUPAC name for this compound is 9-phenyl-5-propanoyl-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one.
Property | Value |
---|---|
CAS Number | 6239-43-6 |
Molecular Formula | C27H25N3O2 |
Molecular Weight | 423.5 g/mol |
IUPAC Name | 9-phenyl-5-propanoyl... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of specific enzymes or receptors involved in disease pathways. For instance, it could inhibit enzymes that play critical roles in cancer progression or activate receptors that regulate cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of dibenzo[b,e][1,4]diazepines showed significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral activity. Compounds within this class have been shown to inhibit viral replication by interfering with viral entry into host cells or by inhibiting viral enzymes necessary for replication.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms such as:
- Cell Cycle Arrest : The compound can halt the cell cycle at specific checkpoints.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells.
A recent case study involving a related dibenzo[d,e][1,4]diazepine highlighted its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Case Study 1: Anticancer Activity
A study published in Cancer Letters explored the effects of dibenzo[b,e][1,4]diazepines on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
In another study published in Journal of Medicinal Chemistry, derivatives similar to 3-phenyl-10-propanoyl were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.
Properties
CAS No. |
6239-43-6 |
---|---|
Molecular Formula |
C27H25N3O2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
9-phenyl-5-propanoyl-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25N3O2/c1-2-25(32)30-23-13-7-6-12-21(23)29-22-15-20(18-9-4-3-5-10-18)16-24(31)26(22)27(30)19-11-8-14-28-17-19/h3-14,17,20,27,29H,2,15-16H2,1H3 |
InChI Key |
GWIFMXIJQVIINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.